((3-Chloropropoxy)methyl)benzene

Beschreibung

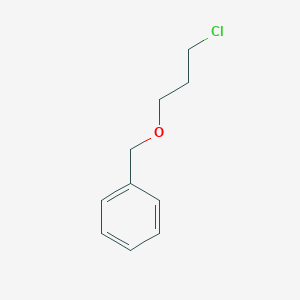

((3-Chloropropoxy)methyl)benzene (CAS: N/A, molecular formula: C${10}$H${13}$ClO) is a halogenated aromatic ether characterized by a benzene ring substituted with a methyl group linked to a 3-chloropropoxy chain (-O-CH$2$CH$2$CH$_2$Cl). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structure combines the aromatic stability of benzene with the reactivity of a terminal chlorine atom, enabling further derivatization via nucleophilic substitution or cross-coupling reactions .

Eigenschaften

IUPAC Name |

3-chloropropoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQPOKBAQDQMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278117 | |

| Record name | [(3-Chloropropoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26420-79-1 | |

| Record name | 26420-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(3-Chloropropoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((3-Chloropropoxy)methyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Base Selection : Sodium tert-butoxide (NaOtBu) in tetrahydrofuran (THF) is preferred due to its strong deprotonating capacity and compatibility with aprotic solvents.

-

Temperature : Reactions are conducted under reflux (65–70°C) to enhance kinetic energy without degrading thermally sensitive intermediates.

-

Stoichiometry : A 1:1 molar ratio of benzyl alcohol to 3-chloropropanol minimizes side reactions, though slight excesses of the base (1.2 equiv) improve conversion rates.

Table 1: Alkylation Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Sodium tert-butoxide |

| Temperature | 65–70°C (reflux) |

| Reaction Time | 2–3 hours |

| Workup | Acidic quenching, extraction with toluene |

Post-reaction workup involves quenching with acetic acid to neutralize excess base, followed by liquid-liquid extraction with toluene to isolate the product. Distillation under reduced pressure (1–2 mbar, 170–180°C) yields high-purity ((3-Chloropropoxy)methyl)benzene.

Friedel-Crafts Alkylation Approach

While traditional Friedel-Crafts alkylation is less common for this compound due to steric and electronic challenges, modified protocols using 3-chloropropyl chloride as an alkylating agent have been explored. Aluminum chloride (AlCl) catalyzes the electrophilic substitution of benzene, though the methylene bridge in the target compound complicates regioselectivity.

Mechanistic Considerations

-

Electrophile Generation : 3-Chloropropyl chloride reacts with AlCl to form a chloropropyl carbocation, which attacks the benzene ring.

-

Regiochemical Challenges : The reaction favors para-substitution, but the methylene spacer may lead to isomerization or oligomerization byproducts.

Table 2: Friedel-Crafts Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | Aluminum chloride (AlCl) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–25°C |

| Reaction Time | 4–6 hours |

This method is less industrially viable due to moderate yields (~40–50%) and purification challenges.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes continuous flow reactors and automated separation systems to enhance efficiency. Key steps include:

Continuous Alkylation

Distillation and Purification

-

Short-Path Distillation : High-boiling-point impurities are removed at 170–180°C under vacuum (1–2 mbar).

-

Purity Standards : Gas chromatography (GC) with flame ionization detection (FID) confirms purity >99%, as per pharmaceutical-grade requirements.

Table 3: Industrial Process Metrics

| Metric | Value |

|---|---|

| Throughput | 50–100 kg/batch |

| Yield | 85–90% |

| Energy Consumption | 15–20 kWh/kg |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | 75–85 | >99 | High | Moderate |

| Friedel-Crafts | 40–50 | 85–90 | Low | Low |

| Industrial Continuous | 85–90 | >99 | Very High | High |

The alkylation route balances yield and scalability, making it the preferred laboratory and pilot-scale method. Industrial continuous processes, while capital-intensive, offer superior throughput and consistency .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: ((3-Chloropropoxy)methyl)benzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

Substitution: Formation of 3-propoxybenzene derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Intermediate in Organic Synthesis: ((3-Chloropropoxy)methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Potential Drug Development: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Industry:

Wirkmechanismus

Mechanism: The primary mechanism by which ((3-Chloropropoxy)methyl)benzene exerts its effects involves electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophilic species generated in situ, such as carbocations or acyl cations .

Molecular Targets and Pathways:

Electrophilic Substitution: The benzene ring targets electrophiles, leading to the formation of substituted benzene derivatives.

Oxidation Pathways: The compound undergoes oxidation to form aldehydes or acids, which can further participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1,4-Bis(3-chloropropoxy)benzene

- Structure : Two 3-chloropropoxy groups at the 1,4-positions of benzene.

- Synthesis: Prepared via alkylation of hydroquinone with 1-bromo-3-chloropropane in acetone using K$2$CO$3$ as a base (76% yield) .

- Applications : Used in synthesizing diketopyrrolopyrrole pigments, which exhibit strong fluorescence due to extended conjugation .

- Key Differences :

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate

- Structure : A benzoate ester with 3-chloropropoxy, methoxy, and nitro substituents.

- Synthesis : Nitration of methyl 4-(3-chloropropoxy)-3-methoxybenzoate in acetic acid (94% purity via HPLC) .

- Applications : Intermediate for pharmaceuticals; the nitro group facilitates reduction to amines for further functionalization .

- Key Differences :

- Additional electron-withdrawing (nitro) and electron-donating (methoxy) groups alter electronic properties and reactivity.

- Higher polarity due to ester and nitro groups, reducing lipophilicity compared to this compound.

1-Chloro-4-(3-chloropropoxy)benzene

- Structure : Benzene with a chlorine atom and a 3-chloropropoxy group at the 1,4-positions.

- Properties : Molecular weight 205.08 g/mol ; exact mass 204.01100 ; LogP 3.35 (indicating moderate lipophilicity) .

- Lower molecular weight but higher density of electronegative groups compared to this compound.

N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-chloro-4-(3-chloropropoxy)-benzamide

- Structure : A benzamide derivative with 3-chloropropoxy, trifluoromethyl, and piperazine groups.

- Synthesis : Alkylation of methyl 4-hydroxy-3-chlorobenzoate with 1-bromo-3-chloropropane, followed by hydrolysis and coupling (76% yield) .

- Applications : Pharmacological activity via sulfonamide or trifluoromethyl motifs; targets enzyme inhibition .

- Key Differences :

- Complex structure with multiple functional groups enhances biological activity but complicates synthesis.

- Higher PSA (polar surface area) due to amide and piperazine groups, improving water solubility.

Comparative Analysis of Key Properties

| Property | This compound | 1,4-Bis(3-chloropropoxy)benzene | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate |

|---|---|---|---|

| Molecular Weight | ~184.66 g/mol | 275.16 g/mol | 304.72 g/mol |

| LogP | ~3.0 (estimated) | ~3.5 | ~2.8 |

| Reactivity | Terminal Cl for SN2 reactions | Dual Cl sites for cross-linking | Nitro group reduction to amine |

| Applications | Intermediate for ethers/amines | Fluorescent pigments | Pharmaceutical intermediates |

Biologische Aktivität

((3-Chloropropoxy)methyl)benzene, with the chemical formula C₁₀H₁₃ClO, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound is characterized by a benzene ring substituted with a 3-chloropropoxy group linked through a methylene bridge. Its biological activities, including antimicrobial and anticancer properties, are under investigation, making it a significant candidate for drug development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure indicates the presence of both aromatic and aliphatic components, which contribute to its reactivity and biological activity.

The biological activity of this compound primarily involves electrophilic aromatic substitution reactions . The benzene ring acts as a nucleophile, enabling it to react with electrophiles generated in situ, such as carbocations or acyl cations. This mechanism allows the compound to form various substituted derivatives that may exhibit distinct biological properties.

Molecular Targets

- Electrophilic Substitution : The compound targets electrophiles, leading to the formation of diverse substituted benzene derivatives.

- Oxidation Pathways : It can undergo oxidation to form aldehydes or acids, participating in various biochemical pathways that may enhance its biological effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activities. These compounds have been tested against various pathogens, showcasing potential effectiveness in treating infections caused by bacteria and fungi.

Anticancer Properties

Preliminary studies suggest that this compound and its derivatives may possess anticancer properties. The mechanisms underlying these effects are believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through interference with cellular signaling pathways.

Case Studies

- Occupational Exposure and Dermatitis : A case study involving workers exposed to epoxy resins containing chlorinated compounds reported instances of contact dermatitis. Patch testing revealed positive reactions to materials containing this compound derivatives, highlighting potential allergenic properties associated with prolonged exposure .

- Genotoxicity Assessments : In vitro assays have shown that compounds related to this compound can induce mutagenic effects in various test systems, including Salmonella typhimurium and Chinese hamster ovary (CHO) cells. These findings raise concerns regarding the long-term safety and environmental impact of such compounds .

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the following table:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ((3-Chloropropoxy)methyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 3-chloropropanol with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes controlling reaction temperature (60–80°C) and stoichiometric ratios to minimize side products like elimination byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield improvements (70–85%) are achievable by slow addition of reagents and inert atmosphere use to prevent hydrolysis .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow OSHA and REACH guidelines: use fume hoods, nitrile gloves, and safety goggles. Storage should be in amber glass bottles at 4°C to avoid photodegradation. Incompatible with strong oxidizers (e.g., HNO₃) and bases, which may induce exothermic decomposition . Spill management requires inert adsorbents (e.g., vermiculite) and neutralization with 10% sodium bicarbonate.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows signals for the benzyl methylene (δ 4.5–4.7 ppm) and chloropropoxy chain (δ 3.6–3.8 ppm for OCH₂, δ 1.8–2.1 ppm for CH₂Cl).

- IR : Strong C-O-C stretch at 1100–1250 cm⁻¹ and C-Cl at 650–750 cm⁻¹.

- MS : ESI-MS in positive mode typically displays [M+H]⁺ peaks with isotopic patterns confirming chlorine presence .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 294 K.

- Refinement : Apply anisotropic displacement parameters and hydrogen constraints. Use ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., C–H⋯O bonds) .

- Validation : Check R-factor convergence (<0.05) and ADP consistency. Discrepancies in bond lengths (e.g., C-Cl vs. C-O) may indicate disorder; iterative refinement with SHELXE can resolve this .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311G(d,p) basis set in Gaussian 09 to optimize geometry and compute HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (e.g., λ_max ~270 nm) .

- MD Simulations : Run in GROMACS with OPLS-AA force field to study solvation effects in toluene or DMSO. Analyze radial distribution functions for solvent-shell interactions .

Q. How can contradictory data in reaction mechanisms involving this compound be resolved?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled starting materials to track intermediates via LC-MS.

- Kinetic Studies : Perform pseudo-first-order experiments under varying temperatures (25–60°C) to derive activation parameters (ΔH‡, ΔS‡). Discrepancies in rate constants may indicate competing pathways (e.g., SN2 vs. radical mechanisms) .

- In Situ Monitoring : Employ ReactIR to detect transient species like alkoxide intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.